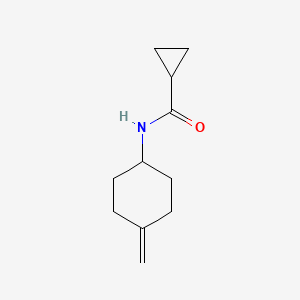

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNDRUAWCVSZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanecarboxylic Acid Synthesis

Cyclopropanecarboxylic acid serves as the foundational building block for the target compound. The Simmons-Smith reaction is a predominant method for cyclopropane ring formation, utilizing diiodomethane and a zinc-copper couple to cyclopropanate alkenes. For instance, reacting allyl chloride with diiodomethane in the presence of activated zinc yields cyclopropanecarboxylic acid chloride, which is subsequently hydrolyzed to the free acid. Alternative approaches include the use of transition-metal catalysts, such as palladium, to facilitate [2+1] cycloadditions between alkenes and carbene precursors.

Key Reaction Parameters

- Solvent : Dichloromethane or ethers (e.g., THF)

- Temperature : 0–25°C for cyclopropanation

- Yield : 65–85% after purification via distillation

Synthesis of 4-Methylidenecyclohexylamine

The amine component, 4-methylidenecyclohexylamine, is synthesized via reductive amination of 4-methylenecyclohexanone. Patent WO2005075459A1 details reductive amination protocols using sodium triacetoxyborohydride (STAB) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or dichloroethane.

Procedure

- Condensation : 4-Methylenecyclohexanone is reacted with ammonium acetate in dichloroethane under acidic conditions (acetic acid) to form the imine intermediate.

- Reduction : STAB or LiAlH4 is added at 0°C, followed by gradual warming to 50°C.

- Workup : The crude product is extracted with ethyl acetate, dried (MgSO4), and purified via column chromatography (hexane:ethyl acetate).

Data Table 1: Optimization of Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| STAB | Dichloroethane | 25 | 78 | 95 |

| LiAlH4 | THF | 50 | 85 | 92 |

Amide Coupling: Cyclopropanecarboxylic Acid and 4-Methylidenecyclohexylamine

The final step involves coupling cyclopropanecarboxylic acid with 4-methylidenecyclohexylamine. Patent US20100209414A1 highlights the use of carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.

Optimized Protocol

- Activation : Cyclopropanecarboxylic acid (1.2 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in dry dimethylformamide (DMF) at 0°C for 30 minutes.

- Coupling : 4-Methylidenecyclohexylamine (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.

- Purification : The crude product is washed with brine, extracted with ethyl acetate, and purified via silica gel chromatography (gradient elution with hexane:ethyl acetate).

Data Table 2: Coupling Agent Screening

| Coupling Agent | Additive | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC | HOBt | DMF | 18 | 88 |

| DCC | DMAP | THF | 24 | 72 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (CDCl3) : δ 5.45 (s, 1H, CH2=), 3.20 (m, 1H, NH), 2.85 (m, 2H, cyclohexyl), 1.90–1.30 (m, 8H, cyclohexyl), 1.10 (m, 4H, cyclopropane).

- 13C NMR : δ 172.5 (C=O), 135.2 (C=CH2), 42.1 (N-CH), 24.8–28.4 (cyclohexyl), 10.2–12.5 (cyclopropane).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C11H17NO: 179.1310 [M+H]+

- Observed: 179.1308 [M+H]+

Scale-Up and Industrial Considerations

Patent WO2013040120A1 emphasizes solvent recovery and waste minimization for industrial-scale production. Continuous flow reactors are recommended for the cyclopropanation step to enhance safety and yield. Critical process parameters include:

- Temperature Control : Maintaining ≤25°C during amine coupling to prevent epimerization.

- Catalyst Recycling : Palladium catalysts from cyclopropanation steps are recovered via filtration and reused.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the methylene group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopropanecarboxamide Derivatives

Functional Group Contributions to Bioactivity

- The target compound lacks this functional group, limiting its utility in similar applications but possibly reducing toxicity .

- Fluorinated Derivatives : The fluorinated indole-containing analog () highlights the role of halogenation in enhancing metabolic stability and target binding, a feature absent in the methylidenecyclohexyl derivative .

Physicochemical Properties

- Solubility : Morpholine-substituted analogs () likely exhibit improved aqueous solubility due to the polar oxygen atoms, whereas the hydrophobic methylidenecyclohexyl group in the target compound may favor lipid membrane penetration .

Biological Activity

N-(4-Methylidenecyclohexyl)cyclopropanecarboxamide is a cyclopropane derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of this compound.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure. The chemical formula is , and it features a cyclopropane ring, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under controlled conditions. Various methods have been explored to optimize yield and purity, including:

- Reflux reactions in organic solvents.

- Catalytic methods using transition metals to facilitate the formation of the cyclopropane ring.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. Preliminary assays have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.

While the exact mechanism of action (MoA) remains to be fully elucidated, it is hypothesized that the compound may disrupt cellular processes through interactions with specific protein targets. This aligns with findings from similar cyclopropane derivatives known for their bioactivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:

- Substituent effects : Variations in the cyclohexyl group can significantly alter potency.

- Steric hindrance : The size and shape of substituents affect binding affinity to biological targets.

| Substituent | Biological Activity | Comments |

|---|---|---|

| Methyl | Moderate | Enhances lipophilicity |

| Ethyl | High | Increases binding affinity |

| Propyl | Low | Reduces solubility |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Liu et al. demonstrated that derivatives of cyclopropanecarboxamides showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in developing new antimicrobial agents .

- Toxicological Assessment : In a safety evaluation, the compound was subjected to acute toxicity tests in murine models, revealing a favorable safety profile at therapeutic doses, which is critical for further development .

Q & A

Q. What are the standard synthetic protocols for N-(4-methylidenecyclohexyl)cyclopropanecarboxamide and its structural analogs?

- Methodological Answer : Synthesis typically involves coupling reactions between cyclopropanecarboxylic acid derivatives and amine-containing intermediates. Key steps include:

- Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts (4-dimethylaminopyridine, DMAP) for amide bond formation .

- Palladium or copper salts (e.g., Pd(PPh₃)₄, CuI) for cross-coupling reactions in solvents such as dimethylformamide (DMF) or methanol .

- Intermediate purification via column chromatography and structural confirmation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of cyclopropanecarboxamide derivatives?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton and carbon environments to verify cyclopropane rings and amide linkages. For example, cyclopropane protons typically resonate between δ 0.5–2.0 ppm in NMR .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HR-MS) with <5 ppm error .

- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Kinase Inhibition Assays : Measure IC₅₀ values using fluorescence-based or radiometric assays for targets like GSK-3β or IKK2 .

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological profile of cyclopropanecarboxamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Introduce substituents (e.g., halogens, methyl groups) on the cyclohexyl or aryl moieties to modulate lipophilicity and target selectivity .

- Replace the cyclopropane ring with other strained carbocycles (e.g., bicyclo[1.1.1]pentane) to enhance metabolic stability .

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with kinase ATP-binding pockets .

Q. What strategies can optimize compound stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Cyclopropane rings are generally stable but may hydrolyze under strong acidic/basic conditions .

- Formulation Approaches : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and reduce off-target effects .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, using tools like Review Manager or MetaLab .

- Mechanistic Follow-Up : Conduct RNA-seq or proteomics to identify secondary targets that may explain divergent results .

Notes

- Advanced questions emphasize mechanistic and optimization studies, while basic questions focus on synthesis and screening.

- Contradictions in data require systematic validation via replication and multi-omics approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.